

# Validating Biomarkers for Predicting CBP-1018 Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CBP-1018**, a first-in-class bi-ligand drug conjugate, with alternative therapeutic approaches. It includes an objective analysis of available experimental data to support the validation of predictive biomarkers for identifying patient populations most likely to benefit from **CBP-1018** treatment.

### **Introduction to CBP-1018**

**CBP-1018** is an innovative bi-ligand drug conjugate developed by Coherent Biopharma.[1][2] It is designed to selectively target and eliminate cancer cells that co-express Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3][4][5] The drug consists of three key components: a bi-ligand targeting system for PSMA and FRα, an enzyme-cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE), a potent tubulin inhibitor.[3][4][5][6][7] This dual-targeting approach aims to enhance tumor specificity and deliver the cytotoxic agent more effectively to malignant cells.[2][4]

Preclinical studies have demonstrated significant anti-tumor activity of **CBP-1018** in various solid tumor models, including prostate, lung, renal, ovarian, breast, and pancreatic cancers, with tumor growth inhibition of up to 96%.[1][4][7] Phase I clinical trials (NCT04928612) have evaluated the safety, tolerability, and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors, particularly in metastatic castration-resistant prostate cancer (mCRPC). [1][3][5][7]



### Core Predictive Biomarkers: PSMA and FRa

The fundamental mechanism of **CBP-1018** dictates that its efficacy is reliant on the presence of its targets on the cancer cell surface. Therefore, the expression levels of PSMA and FR $\alpha$  are the primary candidate biomarkers for predicting a patient's response to treatment. Clinical trial protocols for **CBP-1018** include the evaluation of these biomarkers in tumor tissues.[8]

Prostate-Specific Membrane Antigen (PSMA): A well-established biomarker, highly expressed in the majority of prostate cancer cases, and its expression tends to increase with tumor grade and in metastatic and castration-resistant disease.[4][5]

Folate Receptor alpha (FRα): Overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancer, and is associated with tumor invasiveness.[3][4][5] The co-expression of both PSMA and FRα is the specific characteristic that **CBP-1018** is designed to exploit.

### **Comparative Performance of CBP-1018**

The following tables summarize the preliminary efficacy of **CBP-1018** in late-line mCRPC patients from Phase I clinical trial data and compare it with other therapies.

Table 1: Efficacy of CBP-1018 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)



| Efficacy Endpoint                                          | Patient Population                     | CBP-1018 (≥0.14<br>mg/kg)                                                 | Reference |
|------------------------------------------------------------|----------------------------------------|---------------------------------------------------------------------------|-----------|
| Objective Response<br>Rate (ORR)                           | mCRPC patients with measurable lesions | 33.3% (3 PR)                                                              | [9]       |
| Disease Control Rate<br>(DCR)                              | mCRPC patients with measurable lesions | 100% (3 PR, 6 SD)                                                         | [7][9]    |
| Median Radiographic<br>Progression-Free<br>Survival (rPFS) | All evaluable mCRPC patients           | 9.2 months                                                                | [5][7][9] |
| PSA Response (≥50% decline)                                | mCRPC patients                         | 52% of patients<br>showed a decrease; 2<br>patients had a >50%<br>decline | [1][5][9] |

Data as of December 31, 2023, and other referenced publications. PR: Partial Response, SD: Stable Disease.

## Table 2: Comparison with Other Late-Line Therapies for mCRPC



| Therapy Class            | Agent                                        | ORR    | Median PFS<br>(months) | Notes                                                       |
|--------------------------|----------------------------------------------|--------|------------------------|-------------------------------------------------------------|
| PARP Inhibitor           | Olaparib                                     | ~33%   | ~7.4                   | In patients with DDR gene alterations (TOPARP-A trial).[10] |
| Immunotherapy            | Pembrolizumab<br>+ Olaparib                  | ~15%   | -                      | In patients with no DDR aberrations (KEYNOTE-365).          |
| Standard<br>Chemotherapy | Taxanes (e.g.,<br>Docetaxel,<br>Cabazitaxel) | 10-30% | 2.8 - 5.0              | Varies depending on prior treatments.                       |

This table provides a general comparison; direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs.

### **Experimental Protocols**

Detailed protocols for the validation of PSMA and FR $\alpha$  as predictive biomarkers for **CBP-1018** response would involve the following key experiments.

## Immunohistochemistry (IHC) for PSMA and FRα Expression

- Objective: To determine the expression levels and cellular localization of PSMA and FRα in patient tumor tissue.
- · Methodology:
  - Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.



- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
- Antibody Incubation: Sections are incubated with primary antibodies specific for PSMA (e.g., clone 3E6) and FRα (e.g., clone 26B3.F2).
- Detection: A polymer-based detection system with a chromogen such as DAB is used to visualize the antibody binding.
- Counterstaining: Sections are counterstained with hematoxylin.
- Scoring: A pathologist scores the slides based on the percentage of positive tumor cells and the staining intensity (e.g., 0, 1+, 2+, 3+). A composite scoring system (e.g., H-score) may be used to define a positivity cutoff for patient selection.

## In Situ Hybridization (ISH) or RT-qPCR for FOLR1 and FOLH1 mRNA

- Objective: To quantify the mRNA levels of the genes encoding FRα (FOLR1) and PSMA (FOLH1) as an orthogonal method to IHC.
- Methodology (ISH):
  - Probe Design: Design and synthesize labeled oligonucleotide probes specific for FOLR1 and FOLH1 mRNA.
  - Hybridization: Hybridize the probes to FFPE tissue sections.
  - Signal Amplification and Detection: Use a proprietary signal amplification system and a chromogenic substrate for visualization.
  - Scoring: Quantify the signal on a per-cell basis.

# Visualizations Signaling Pathway of CBP-1018





Click to download full resolution via product page

Caption: Mechanism of action of CBP-1018.



### **Experimental Workflow for Biomarker Validation**



Click to download full resolution via product page



Caption: Workflow for validating PSMA and FRα as predictive biomarkers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dualligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO CBP [coherentbio.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. coherentbio.com [coherentbio.com]
- 5. coherentbio.com [coherentbio.com]
- 6. Clinical Trials CBP [coherentbio.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention CBP [coherentbio.com]
- 10. Response prediction biomarkers and drug combinations of PARP inhibitors in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating Biomarkers for Predicting CBP-1018 Response: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#validating-biomarkers-for-predicting-cbp-1018-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com